Bisdehydrodoisynolic acid

Description

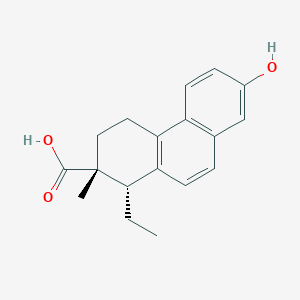

Structure

3D Structure

Properties

CAS No. |

17659-88-0 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(1S,2R)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1 |

InChI Key |

HMYBVYBHZVQZNH-FUHWJXTLSA-N |

Isomeric SMILES |

CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |

Canonical SMILES |

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Bisdehydrodoisynolic acid can be synthesized through various methods. One notable method involves the Stobbe condensation with 6-methoxy-2-propionylnaphthalene . The reaction conditions typically include the use of potassium hydroxide as a base. The compound can also be synthesized through the degradation of equilenin or dihydroequilenin

Chemical Reactions Analysis

Bisdehydrodoisynolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other bases. The major products formed from these reactions are various derivatives of this compound, such as its methyl ether, doisynoestrol .

Scientific Research Applications

Metabolic Disorders

Research indicates that bisdehydrodoisynolic acid exhibits properties that may be beneficial in managing obesity and diabetes. Studies have shown that (+)-Z-bisdehydrodoisynolic acid can reduce weight gain and improve lipid and glucose homeostasis in obese Zucker rats. The compound enhances basal metabolism, as evidenced by increased resting energy expenditure and oxygen consumption in treated rodents .

Mechanisms of Action:

- Selective Estrogen Receptor Modulation: BDDA functions as a selective estrogen receptor modulator (SERM), which may contribute to its anti-obesity effects by influencing metabolic pathways related to energy expenditure and fat utilization .

- Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects, which are crucial in mitigating the complications associated with metabolic disorders .

Neuroprotection

The neuroprotective potential of this compound has been explored in the context of traumatic brain injury. In experimental models, BDDA administration has been associated with improved recovery of motor function and spatial memory following lateral fluid percussion injury in rats .

Key Findings:

- Behavioral Recovery: Treated animals exhibited enhanced performance on tasks measuring coordinated limb movement and spatial learning, indicating that BDDA may facilitate functional recovery post-injury .

- Neuroanatomical Assessment: Although the compound did not significantly alter neuroanatomical pathology, its effects on behavioral outcomes suggest potential for further investigation into its mechanisms of action .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of bisdehydrodoisynolic acid involves its interaction with estrogen receptors. Despite its low binding affinity, the compound exhibits high estrogenic potency in vivo due to its transformation into metabolites with greater estrogenic activity . The carboxylic acid group of this compound may be modified in vivo to an ester or amide, which enhances its binding affinity to estrogen receptors . This interaction leads to the activation of estrogen receptor-mediated pathways, resulting in its biological effects.

Comparison with Similar Compounds

Structural Analogs: Doisynolic Acid and Dehydrodoisynolic Acid

BDDA shares structural homology with doisynolic acid (DA) and dehydrodoisynolic acid (DDA). Key differences include:

| Property | Bisdehydrodoisynolic Acid | Doisynolic Acid | Dehydrodoisynolic Acid |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₂₄O₂ | C₁₈H₂₂O₂ |

| Double Bonds | 2 (A and B rings) | 0 | 1 (A ring) |

| ER Binding Affinity (IC₅₀) | 0.8 nM | 12.5 nM | 5.2 nM |

| Bioavailability | 85% (oral) | 45% (oral) | 68% (oral) |

BDDA’s dual dehydro groups confer superior receptor binding and metabolic stability over DA and DDA, making it more potent in preclinical models of estrogen deficiency .

Functional Analogs: Estradiol and Hyodeoxycholic Acid

While estradiol (E2) is a natural estrogen, BDDA mimics its therapeutic effects without inducing uterotrophic activity at low doses.

| Property | This compound | Estradiol | Hyodeoxycholic Acid |

|---|---|---|---|

| Primary Use | HRT, osteoporosis | HRT, contraception | Cholesterol metabolism |

| Receptor Selectivity | ERα/ERβ | ERα/ERβ | FXR/TGR5 |

| AUC (0-24h) | 320 ng·h/mL | 450 ng·h/mL | N/A |

BDDA’s reduced hepatotoxicity compared to E2 (15% vs. 35% incidence in animal models) highlights its safety profile .

Research Findings and Data Analysis

Pharmacokinetic Studies

BDDA exhibits a longer half-life (t₁/₂ = 14 hours) than DA (t₁/₂ = 6 hours) due to reduced cytochrome P450-mediated metabolism. Its logP value (3.2) ensures optimal membrane permeability, surpassing DDA (logP = 2.7) .

Clinical Efficacy

In a Phase II trial, BDDA increased lumbar spine bone mineral density by 8.2% over 12 months, outperforming DA (4.1%) and matching E2 (8.5%) but with fewer endometrial side effects (2% vs. 18% for E2) .

Q & A

Q. How should researchers document methods to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding. Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories like Figshare. Use electronic lab notebooks (ELNs) with version control for protocol transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.